3-Bromo-2,6,8-trichloroquinoline
Description
Significance of Halogenated Quinolines in Contemporary Chemical Research
Halogenated quinolines are of significant interest in modern chemical research due to the profound influence of halogen atoms on the molecular properties of the parent quinoline (B57606) scaffold. The introduction of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgresearchgate.net This has made them valuable intermediates and final products in medicinal chemistry, with applications in the development of new therapeutic agents. researchgate.net Furthermore, the carbon-halogen bonds in these molecules serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. researchgate.netuni-rostock.de In materials science, the electronic properties imparted by halogens make these compounds candidates for use in organic electronics and other advanced applications.
Overview of Quinoline as a Privileged Heterocyclic Scaffold in Organic Synthesis and Advanced Materials Science
The quinoline framework is a fundamental building block in organic synthesis, with a rich history of well-established synthetic methodologies for its construction and modification. mdpi.comorganic-chemistry.org Its derivatives are found in numerous natural products and have been utilized in the development of a wide range of pharmaceuticals. The versatility of the quinoline ring system allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with tailored properties. mdpi.com This synthetic accessibility, combined with the inherent chemical and thermal stability of the aromatic system, has also led to the exploration of quinoline-based structures in the field of materials science for applications such as sensors, dyes, and organic light-emitting diodes (OLEDs).
Physicochemical Properties of 3-Bromo-2,6,8-trichloroquinoline
The following table summarizes the basic molecular information for this compound, primarily sourced from chemical vendor data. crysdotllc.comambeed.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1447952-85-3 |
| Molecular Formula | C₉H₃BrCl₃N |
| Molecular Weight | 311.39 g/mol |
| Canonical SMILES | C1=CC2=C(C(=C(C(=N2)Cl)Br)Cl)C=C1Cl |
This data is compiled from chemical supplier databases and should be used for reference purposes.
Due to the absence of dedicated research publications on this compound, a detailed exposition on its synthesis, chemical reactions, and applications remains speculative and would be based on generalizations from related polyhalogenated quinolines rather than on specific, verified data for this compound. The reactivity of the carbon-halogen bonds would likely be influenced by their position on the quinoline ring, with some being more susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions than others. researchgate.net Spectroscopic data, which is crucial for structural elucidation and characterization, is also not available in the public domain.
Classical and Conventional Quinoline Synthesis Strategies Applied to Halogenated Derivatives
Traditional methods for quinoline synthesis, discovered in the late 19th century, remain foundational. However, their application to polyhalogenated precursors often requires significant modification due to the electronic effects and potential steric hindrance imposed by multiple halogen atoms.
Adaptation of Skraup Synthesis for Polyhalogenated Quinoline Scaffolds
The Skraup synthesis is a powerful method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govorganicreactions.org To synthesize a polyhalogenated quinoline, a correspondingly substituted aniline (B41778) is required.
Reaction Principle: The process begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation, yield the quinoline ring. chemistry-online.com
Application to Polyhalogenated Systems: To hypothetically synthesize a precursor to this compound, one would need to start with a polyhalogenated aniline, such as 2,4-dichloroaniline. The Skraup reaction conditions are notoriously harsh and exothermic, which can be a significant challenge when working with substituted anilines. chemistry-online.comgoogle.com The presence of multiple electron-withdrawing halogen groups on the aniline ring deactivates it towards electrophilic aromatic substitution, which is a key step in the cyclization. This deactivation often necessitates more forceful reaction conditions (higher temperatures, stronger acids) and can lead to lower yields and side product formation. researchgate.net
To moderate the often violent reaction, additives like boric acid or iron(II) sulfate (B86663) are commonly used. chemistry-online.com Modifications such as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds instead of glycerol, offer more flexibility and control over the substitution pattern of the resulting quinoline. nih.govchemistry-online.com
Adaptation of Friedländer Synthesis for Highly Substituted Quinoline Derivatives
The Friedländer synthesis provides a more direct and often milder route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. alfa-chemistry.comjk-sci.com This method is highly adaptable for producing polysubstituted quinolines, provided the appropriately substituted precursors are available. ijcce.ac.irorganic-chemistry.org
Reaction Principle: The reaction is an acid- or base-catalyzed condensation followed by a cyclodehydration. alfa-chemistry.com The key bond formations occur between the amino group of the aryl ketone and the carbonyl of the second component, and between the ortho-position of the aryl ketone and the α-methylene group.
To construct a tetrahalogenated quinoline scaffold, a potential starting material would be a 2-amino-3,5-dichlorobenzophenone derivative reacting with a halogenated α-methylene ketone. A wide array of catalysts can be employed to facilitate this transformation under various conditions, including both conventional heating and microwave irradiation. nih.gov
| Catalyst Type | Examples | Conditions |
| Protic/Lewis Acids | H₂SO₄, p-TsOH, HClO₄/SiO₂, Y(OTf)₃, I₂ | Often solvent-free or in alcoholic solvents, high temperatures. ijcce.ac.irorganic-chemistry.org |
| Base Catalysts | NaOH, KOtBu, Pyridine (B92270) | Typically in alcoholic or non-polar solvents under reflux. alfa-chemistry.comjk-sci.com |
| Solid-Supported | P₂O₅/SiO₂, Nafion | Greener approach, often under microwave irradiation. jk-sci.comijcce.ac.ir |
The primary challenge in applying this method is the synthesis of the requisite highly halogenated 2-aminoaryl ketone, which can be a multi-step and low-yielding process itself.
Pfitzinger and Combes Synthesis in the Context of Halogenated Quinolines
The Pfitzinger reaction is a variation of the Friedländer synthesis that uses isatin (B1672199) or a substituted isatin as the starting material instead of a 2-aminoaryl ketone. wikipedia.orgchem-station.com Reacting a halogenated isatin with a carbonyl compound under basic conditions yields a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The reaction involves the base-catalyzed hydrolysis of the isatin to a keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates. wikipedia.org This method is particularly useful for accessing quinolines with a carboxylic acid handle at the 4-position, which can be retained or removed in subsequent steps.
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For polyhalogenated quinolines, a halogenated aniline would be reacted with a suitable β-diketone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
Advanced Transition-Metal Catalyzed Approaches for Halogenated Quinoline Synthesis
Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance, particularly for complex targets like polyhalogenated quinolines.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalized Halogenated Quinolines (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-existing halogenated quinoline scaffolds rather than for the initial ring construction. researchgate.netnih.gov Starting with a poly-chloro or bromo-chloro quinoline, these reactions allow for the selective introduction of aryl, alkyl, or alkynyl groups.
Suzuki-Miyaura Coupling: This reaction couples an organic halide with an organoboron compound (boronic acid or ester). yonedalabs.comyoutube.com For a molecule like this compound, a precursor such as 2,3,6,8-tetrachloroquinoline could potentially be selectively functionalized. The reactivity of halogens in these couplings generally follows the order I > Br > Cl, allowing for regioselective reactions on polyhalogenated substrates by carefully controlling the reaction conditions and catalyst choice. nih.gov For example, a Suzuki coupling on a bromo-trichloroquinoline could selectively replace the bromine atom, leaving the chloro substituents intact.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org It is catalyzed by a combination of palladium and a copper(I) co-catalyst. beilstein-journals.org This method is highly effective for introducing alkynyl functionalities onto a quinoline ring. In di- or polyhalogenated systems, regioselectivity can be achieved based on the differing reactivity of the halogens or by controlling the stoichiometry of the reagents. unisa.ac.za Research has shown that on substrates like 2-aryl-4-chloro-3-iodoquinolines, the Sonogashira coupling occurs exclusively at the more reactive iodo-position. unisa.ac.za
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound (alkene) with an aryl or vinyl halide. While less common for this specific synthetic challenge, it remains a powerful tool for C-C bond formation.
| Coupling Reaction | Reactants | Catalyst System (Typical) | Result |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., K₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) bond formation. researchgate.net |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base (e.g., Et₃N) | C(sp²)-C(sp) bond formation. organic-chemistry.org |
| Heck | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C-C bond formation with vinylation. |
Copper-Catalyzed Annulation and Cascade Reactions for Highly Substituted Quinolines
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium for the synthesis of heterocyclic rings. rsc.org These methods often involve annulation (ring-forming) or cascade sequences where multiple bonds are formed in a single operation.
One efficient approach is the copper-catalyzed intermolecular C-N coupling/enamine condensation cascade, where ortho-acylanilines react with alkenyl iodides to produce multisubstituted quinolines in good to excellent yields. nih.gov This method builds the quinoline ring and installs substituents simultaneously.
Another powerful strategy is the copper-catalyzed tandem annulation of alkynyl imines with diazo compounds. acs.org This transformation proceeds through the in situ formation of an allene (B1206475) intermediate followed by an intramolecular electrocyclization. The process is noted for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it suitable for constructing complex, highly substituted quinoline cores. acs.orgmdpi.com These modern strategies often provide access to quinoline scaffolds that are difficult to obtain through classical methods. nih.gov
An exploration of modern synthetic strategies reveals a sophisticated landscape of chemical reactions for accessing complex molecules like this compound. These methodologies prioritize efficiency, selectivity, and sustainability, moving beyond classical approaches to incorporate advanced catalytic systems and innovative reaction designs. This article delves into specific, cutting-edge techniques for the synthesis of polyhalogenated quinolines, focusing on the catalytic power of transition metals, the elegance of green chemistry, and the ingenuity of skeletal modification.
Structure
3D Structure
Properties
Molecular Formula |
C9H3BrCl3N |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-bromo-2,6,8-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-6-2-4-1-5(11)3-7(12)8(4)14-9(6)13/h1-3H |
InChI Key |
BZSZZLPLHDSUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=C(C=C1Cl)Cl)Cl)Br |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations in Polyhalogenated Quinoline Chemistry
Detailed Reaction Pathways and Intermediates in Halogenation Reactions
The halogenation of quinolines can proceed through various pathways, often dictated by the reaction conditions and the nature of the quinoline (B57606) substrate.
Electrophilic Substitution: In strongly acidic conditions, such as a mixture of nitric and sulfuric acids, the quinoline nitrogen is protonated to form the quinolinium cation. pjsir.org This deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, electrophilic substitution, like nitration and halogenation, occurs on the more electron-rich benzene (B151609) ring, typically at the C5 and C8 positions. pjsir.orgquimicaorganica.org The reaction of quinoline with bromine in the presence of sulfuric acid and silver sulfate (B86663) yields 5-bromo- and 8-bromoquinolines. pjsir.org Similarly, chlorination under these conditions produces 5-chloro- and 8-chloroquinolines. pjsir.org The initial step is believed to involve the formation of a positively charged halogen species (e.g., Br+ or Cl+), which then attacks the quinolinium cation. pjsir.org
Radical Mechanisms: Radical reactions have also been identified in quinoline halogenation. For instance, the halogenation of quinolines can be initiated by the homolytic cleavage of reagents like N-bromosuccinimide (NBS) when exposed to sunlight, forming a highly reactive triplet state. researchgate.net This initiates a radical substitution process.
Formation of Intermediates: The reaction of quinoline with hydroxyl radicals (•OH) leads to the formation of transient OH adducts on a microsecond timescale. acs.org The subsequent transformation of these adducts into stable hydroxylated products is influenced by the reaction medium. acs.org In the synthesis of some quinoline derivatives, the formation of an iminium ion intermediate has been proposed, which then undergoes cyclization. nih.gov
The synthesis of 3-Bromo-2,6,8-trichloroquinoline itself would likely involve a multi-step process where a pre-functionalized quinoline core is subjected to further halogenation. The specific sequence of chlorination and bromination would be critical in determining the final product. For example, starting with a dichlorinated quinoline and then introducing the bromine at the C3 position via an electrophilic substitution or a more specialized method would be a plausible route.
Electrophilic, Nucleophilic, and Radical Mechanisms in Quinoline Ring Formation and Functionalization
The diverse reactivity of the quinoline scaffold arises from its ability to participate in electrophilic, nucleophilic, and radical reactions.
Electrophilic Substitution: As discussed, electrophilic attack on the quinoline ring system generally favors the benzene ring (positions C5 and C8) when the pyridine ring is deactivated by protonation in acidic media. quimicaorganica.orgyoutube.com However, under less acidic conditions, the neutral quinoline molecule can undergo electrophilic substitution on the pyridine ring, though this is less common. pjsir.org Quinoline N-oxides are more reactive towards electrophiles and can undergo functionalization at various positions. researchgate.net
Nucleophilic Substitution: The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions. youtube.comquimicaorganica.org Halogens at these positions are readily displaced by nucleophiles. quimicaorganica.org The reaction typically proceeds through an addition-elimination mechanism, involving a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org 2-Chloroquinoline (B121035) and 4-chloroquinoline (B167314) are common substrates for nucleophilic substitution reactions. researchgate.net The reactivity of 2-chloroquinoline is slightly lower than that of 4-chloroquinoline, which can be attributed to the steric hindrance from the nitrogen's lone pair. quimicaorganica.org
Radical Mechanisms: Radical reactions offer a powerful and efficient way to construct and functionalize the quinoline ring. nih.gov These reactions often exhibit high atom economy and step efficiency. nih.gov The synthesis of quinolines via radical addition/cyclization has been a focus of recent research. nih.gov For example, a radical cation-catalyzed intramolecular oxidative cyclization has been used to synthesize 2-aryl quinolines. nih.gov Another approach involves the DMSO-mediated oxidative cycloisomerization of ortho-allylanilines. nih.gov The generation of imine radicals through photocatalysis can lead to the synthesis of polysubstituted quinolines through intramolecular Michael or anti-Michael additions, with the reaction pathway being tunable by the choice of base. chemrxiv.org
Mechanisms in Quinoline Chemistry
| Mechanism Type | Favored Positions | Key Intermediates/Features | Example Reaction |
|---|---|---|---|
| Electrophilic Substitution | C5, C8 (in acidic media) | Quinolinium cation, σ-complex | Nitration of quinoline with HNO₃/H₂SO₄ pjsir.org |
| Nucleophilic Substitution | C2, C4 | Meisenheimer-like adduct quimicaorganica.org | Reaction of 4-chloroquinoline with amines researchgate.net |
| Radical Cyclization | Varies | Radical intermediates, iminium ions nih.gov | Photocatalytic synthesis from N-cinnamylanilines nih.gov |
Catalytic Cycles in Transition-Metal Mediated Halogenated Quinoline Synthesis
Transition metals, particularly palladium and copper, play a pivotal role in the synthesis and functionalization of halogenated quinolines. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation and cross-coupling reactions to introduce halogens and other functional groups onto the quinoline core. acs.orgnih.govrsc.org
C-H Arylation: In the palladium-catalyzed C8-arylation of quinoline N-oxides, a cyclopalladation pathway is proposed. acs.org The catalytic cycle is thought to be initiated by the formation of a palladacycle intermediate. This step is often the turnover-limiting step in the catalytic cycle. acs.org The reaction can proceed via a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle depending on the specific reaction conditions and ligands used.
Carbonylative Cyclization: The synthesis of quinolin-2(1H)-ones can be achieved through palladium-catalyzed carbonylation of vinyl bromides. nih.gov The mechanism involves oxidative addition of the Pd(0) catalyst to the vinyl bromide, followed by CO insertion and subsequent intramolecular cyclization. nih.gov
Denitrogenative Cascade Reaction: A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides a route to quinolines. nih.gov The proposed mechanism involves the formation of a palladiaziridine intermediate, followed by oxidative addition, C-N bond cleavage, and intramolecular cyclization. nih.gov
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for the halogenation of quinolines. nih.govrsc.org
C-H Halogenation: Copper(II)-catalyzed halogenation of quinolines at the C5 and C7 positions using sodium halides proceeds under mild conditions. nih.govrsc.org Mechanistic studies, including control experiments, suggest that a single-electron-transfer (SET) process is crucial for the halogenation. nih.govrsc.org A plausible mechanism involves the formation of a halogen radical, which then attacks an aryl-Cu(II) complex. rsc.org
Enantioselective Alkynylation: Copper complexes with chiral P,N ligands can catalyze the enantioselective alkynylation of quinolones. acs.orgnih.gov The reaction involves the formation of a quinolinium ion, which is then attacked by a copper acetylide species templated by the chiral ligand. acs.org
Transition-Metal Catalyzed Reactions for Quinoline Synthesis
| Metal | Reaction Type | Proposed Key Step | Reference |
|---|---|---|---|
| Palladium | C8-H Arylation of Quinoline N-Oxides | Cyclopalladation acs.org | acs.org |
| Palladium | Carbonylative Cyclization | CO Insertion nih.gov | nih.gov |
| Copper | C5/C7-H Halogenation | Single-Electron Transfer (SET) nih.govrsc.org | nih.govrsc.org |
| Copper | Enantioselective Alkynylation | Chiral Ligand-Templated Nucleophilic Attack acs.org | acs.org |
Factors Governing Regioselectivity and Stereoselectivity in the Synthesis of Halogenated Quinoline Derivatives
Achieving high regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules like this compound.
Regioselectivity:
Directing Groups: The use of directing groups is a powerful strategy to control the position of functionalization. The 8-amido group, for instance, has been effectively used to direct C-H functionalization to the C5 position of the quinoline ring. mdpi.com
Electronic Effects: The inherent electronic properties of the quinoline ring and the influence of existing substituents play a crucial role. As mentioned, in strongly acidic media, electrophilic attack is directed to the C5 and C8 positions of the electron-richer benzene ring. pjsir.orgquimicaorganica.org The presence of electron-donating or electron-withdrawing groups can further modify the reactivity and regioselectivity. For example, in the bromination of 8-substituted quinolines, an 8-methoxy group directs bromination to the 5-position, while an 8-hydroxy or 8-amino group can lead to a mixture of mono- and di-bromo derivatives at the 5- and 7-positions. acgpubs.org
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity. acs.org For example, while many palladium-catalyzed C-H functionalizations of quinoline N-oxides are C2 selective, specific conditions have been developed to achieve high selectivity for the C8 position. acs.org
Reaction Conditions: The reaction conditions, including the solvent, temperature, and nature of the halogenating agent, can influence the regiochemical outcome. rsc.org Metal-free halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been shown to provide exclusive C5-halogenated products. rsc.orgnih.gov
Stereoselectivity:
Chiral Catalysts and Ligands: In reactions creating stereocenters, the use of chiral catalysts or ligands is the most common strategy to induce enantioselectivity. Copper-catalyzed enantioselective alkynylation of quinolones has been achieved with high enantiomeric excess using chiral P,N ligands like StackPhos and (S,S,Ra)-UCD-Phim. acs.orgnih.gov
Substrate Control: The inherent chirality of a substrate can influence the stereochemical outcome of a reaction.
Enzyme-Catalyzed Reactions: In the biosynthesis of quinoline alkaloids, enzymes such as monooxygenases can catalyze key steps where chirality is introduced with variable stereoselectivity. psu.edursc.org
Computational and Theoretical Insights into Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms in quinoline chemistry.
Elucidating Reaction Pathways: DFT calculations can be used to map out potential energy surfaces for various reaction pathways, helping to identify the most energetically favorable route. acs.org This can provide detailed information about transition states and intermediates that are often difficult to observe experimentally.
Understanding Selectivity: Computational studies can provide insights into the origins of regioselectivity and stereoselectivity. For example, DFT calculations have been used to understand the electronic, steric, and solvation effects that govern the C8-selectivity in palladium-catalyzed C-H arylation of quinoline N-oxides. acs.org
Predicting Reactivity: Theoretical models can be used to predict the reactivity of different quinoline derivatives and to design new catalysts and reactions with improved efficiency and selectivity.
By combining experimental investigations with computational and theoretical studies, a deeper understanding of the reaction mechanisms in polyhalogenated quinoline chemistry can be achieved, paving the way for the rational design and synthesis of complex molecules like this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 2,6,8 Trichloroquinoline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Polyhalogenated Quinoline (B57606) Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon skeleton and proton environments of organic molecules. For polyhalogenated quinolines such as 3-Bromo-2,6,8-trichloroquinoline, ¹H and ¹³C NMR provide critical data on the substitution pattern and electronic environment of the quinoline core. uncw.edu
In the ¹H NMR spectrum of this compound, only two signals corresponding to the protons at the C-4, C-5, and C-7 positions are expected. The extensive halogenation significantly influences the chemical shifts of these remaining protons. Halogens are electron-withdrawing groups that deshield nearby protons, causing their signals to appear at a lower field (higher ppm). oregonstate.edu The proton at C-4 is expected to be the most downfield-shifted aromatic proton due to its position on the pyridine (B92270) ring, adjacent to the nitrogen and influenced by the C-3 bromine and C-2 chlorine. The protons on the benzenoid ring, H-5 and H-7, would appear as distinct signals, likely doublets due to coupling with each other, with their precise chemical shifts influenced by the anisotropic effects of the adjacent chlorine atoms.
The ¹³C NMR spectrum provides a more detailed map of the carbon framework. Nine distinct signals would be anticipated for the nine carbons of the quinoline ring. The carbons directly bonded to the halogen atoms (C-2, C-3, C-6, C-8) will exhibit significant downfield shifts. The chemical shifts of C-2, C-6, and C-8 will be influenced by the attached chlorine atoms, while the C-3 signal will be affected by the bromine atom. Quaternary carbons, such as C-9 and C-10, will also have characteristic chemical shifts. The interpretation of these shifts, often aided by computational predictions and comparison with data from similarly substituted quinolines, allows for the complete assignment of the carbon skeleton. researchgate.nettsijournals.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on general principles and data for related compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-2 | - | 150-155 |
| C-3 | - | 120-125 |
| C-4 | 8.0 - 8.5 | 145-150 |
| C-5 | 7.8 - 8.2 | 128-132 |
| C-6 | - | 135-140 |
| C-7 | 7.6 - 8.0 | 125-130 |
| C-8 | - | 130-135 |
| C-9 | - | 148-152 |
| C-10 | - | 128-133 |
Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis of Polyhalogenated Quinolines
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₉H₃BrCl₃N).
A key feature in the mass spectrum of this compound would be the complex isotopic pattern of the molecular ion peak. This complexity arises from the natural isotopic abundances of both bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). ucalgary.cawhitman.educhemguide.co.uk The presence of one bromine atom results in two peaks of nearly equal intensity (M and M+2). libretexts.org The three chlorine atoms create a characteristic pattern where the relative intensities of the M, M+2, M+4, and M+6 peaks are approximately in a 9:9:3:1 ratio. The combination of these patterns for one bromine and three chlorines will produce a highly distinctive cluster of peaks for the molecular ion, allowing for unambiguous confirmation of the number of each halogen atom present. docbrown.info
Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The quinoline ring is a stable aromatic system, so the molecular ion peak is expected to be relatively intense. rsc.orgnih.gov Fragmentation would likely involve the sequential loss of halogen atoms (Cl or Br radicals) or molecules like HCl. libretexts.orgnih.gov The loss of HCN from the quinoline ring is another common fragmentation pathway for this class of compounds. rsc.orgnih.gov Analysis of these fragment ions provides further corroboration of the molecular structure.
Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound (Note: Calculated based on the natural abundance of Br and Cl isotopes. The most abundant peak is set to 100%. m/z values are for the [C₉H₃BrCl₃N]⁺ ion.)
| Isotopologue Species | m/z (Nominal Mass) | Predicted Relative Intensity (%) |
| [C₉H₃⁷⁹Br³⁵Cl₃N]⁺ | 345 | 76.5 |
| [C₉H₃⁸¹Br³⁵Cl₃N]⁺ / [C₉H₃⁷⁹Br³⁵Cl₂³⁷ClN]⁺ | 347 | 100.0 |
| [C₉H₃⁸¹Br³⁵Cl₂³⁷ClN]⁺ / [C₉H₃⁷⁹Br³⁵Cl³⁷Cl₂N]⁺ | 349 | 48.8 |
| [C₉H₃⁸¹Br³⁵Cl³⁷Cl₂N]⁺ / [C₉H₃⁷⁹Br³⁷Cl₃N]⁺ | 351 | 15.9 |
| [C₉H₃⁸¹Br³⁷Cl₃N]⁺ | 353 | 2.6 |
X-ray Crystallography for Definitive Solid-State Structural Characterization of Halogenated Quinoline Derivatives
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, analysis of related halogenated quinoline derivatives provides insight into the expected solid-state structure. acs.org
A single-crystal X-ray diffraction analysis of this compound would confirm the planar quinoline ring system and the precise locations of the four halogen substituents. It would reveal any minor distortions from planarity caused by steric hindrance between the bulky substituents, particularly between the halogens at the C-2, C-3, and C-8 positions.
Furthermore, the crystal packing would be of significant interest. The supramolecular architecture of quinoline derivatives is often governed by π–π stacking interactions between the aromatic rings. rsc.org In the case of this compound, halogen bonding (interactions involving the electrophilic region of a halogen atom) could also play a crucial role in directing the crystal packing arrangement. The analysis would detail the distances and geometries of these non-covalent interactions, which are fundamental to understanding the material's solid-state properties. chemmethod.com
Table 3: Expected Key Structural Parameters from X-ray Crystallography for this compound (Note: These are typical bond lengths and angles for similar structures. Actual values would be determined experimentally.)
| Parameter | Expected Value |
| C-C (aromatic) Bond Length | ~ 1.38 - 1.42 Å |
| C-N (aromatic) Bond Length | ~ 1.36 - 1.38 Å |
| C-Cl Bond Length | ~ 1.72 - 1.75 Å |
| C-Br Bond Length | ~ 1.88 - 1.91 Å |
| C-C-C Bond Angle (in ring) | ~ 118 - 122° |
| C-N-C Bond Angle (in ring) | ~ 117 - 119° |
| π–π Stacking Distance | ~ 3.4 - 3.8 Å (if present) |
Vibrational Spectroscopy (IR, Raman) in Characterizing Halogenated Quinoline Moieties
The IR and Raman spectra of this compound would be complex but highly characteristic. Key features would include:
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations of the H-4, H-5, and H-7 protons. researchgate.net
Aromatic C=C and C=N Stretching: A series of bands in the 1600-1400 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the quinoline ring system. elixirpublishers.comarxiv.org The positions and intensities of these bands are sensitive to the substitution pattern.
C-Cl Stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are typically found in the 850-550 cm⁻¹ region. mdpi.comelixirpublishers.com Given the three chlorine atoms in different positions, multiple bands or a broad, complex absorption in this region would be expected.
C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, typically in the 680-515 cm⁻¹ range. This band might overlap with C-Cl absorptions or out-of-plane bending modes.
Ring Bending Modes: The fingerprint region (below 1000 cm⁻¹) will contain numerous bands corresponding to in-plane and out-of-plane bending vibrations of the quinoline ring and its substituents, creating a unique pattern for this specific isomer.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the carbon-halogen bonds, which may be weak in the IR spectrum.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are approximate ranges based on data for related halogenated aromatic compounds.)
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |
| Aromatic C=C/C=N Stretch | IR, Raman | 1600 - 1400 |
| C-Cl Stretch | IR, Raman | 850 - 550 |
| C-Br Stretch | IR, Raman | 680 - 515 |
| Aromatic C-H Out-of-Plane Bend | IR | 900 - 700 |
Theoretical and Computational Chemistry Studies on 3 Bromo 2,6,8 Trichloroquinoline and Analogues
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. rsc.orgresearchgate.netrsc.org It is employed to calculate optimized geometries, electronic properties of the ground state, and various descriptors that help in understanding molecular stability and reactivity. rsc.orgnih.gov For complex molecules like halogenated quinolines, DFT provides crucial insights into how substituents affect the electronic distribution and chemical behavior of the quinoline (B57606) core. scilit.comresearchgate.net
The presence of four halogen atoms (one bromine and three chlorine) on the quinoline framework of 3-Bromo-2,6,8-trichloroquinoline is expected to significantly influence its electronic properties. Halogens are highly electronegative and act as strong electron-withdrawing groups through the inductive effect. This withdrawal of electron density from the aromatic system profoundly alters the molecule's reactivity profile compared to the unsubstituted quinoline. researchgate.netmdpi.com
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. scirp.orgwuxibiology.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netresearchgate.net
In a DFT study of the parent quinoline molecule, the HOMO and LUMO energies were calculated to be -6.646 eV and -1.816 eV, respectively, resulting in an energy gap of 4.83 eV. scirp.org For halogenated quinoline derivatives, the strong electron-withdrawing nature of halogens is expected to lower the energies of both the HOMO and LUMO. This is because the halogens pull electron density away from the π-system, stabilizing the entire molecular orbital manifold.
For instance, studies on other halogenated heterocycles show that halogen substitution generally leads to a lower HOMO-LUMO energy gap, which can enhance chemical reactivity. acs.org In one study of quinolone-based hydrazones, a derivative with a small HOMO-LUMO gap of 0.112566 eV was suggested to have good chemical reactivity. acs.org Therefore, it is predicted that this compound would exhibit significantly lowered HOMO and LUMO energy levels compared to unsubstituted quinoline, and its energy gap would reflect a balance between the stabilizing effect of four halogens and the resulting electronic distribution.
Table 1: Comparison of Calculated FMO Properties for Quinoline and a Halogenated Analogue
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source(s) |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
This table presents data for the parent quinoline and provides a qualitative comparison for a related halogenated derivative to illustrate the expected trends.
Electrophilicity Index, Electronegativity, and Chemical Hardness/Softness
Global reactivity descriptors derived from HOMO and LUMO energies provide quantitative measures of chemical reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) , the power of an atom or molecule to attract electrons, is calculated as χ = - (EHOMO + ELUMO) / 2. nih.govresearchgate.net
Chemical Hardness (η) measures the resistance to charge transfer and is calculated as η = (ELUMO - EHOMO) / 2. scirp.org Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.
Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. It is defined as ω = μ²/2η = χ²/2η, where μ is the chemical potential (μ ≈ -χ). nih.govresearchgate.netscielo.org.mx A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net
For the parent quinoline molecule, these parameters have been calculated from its HOMO and LUMO energies. scirp.org The introduction of four strongly electron-withdrawing halogens in this compound would drastically increase its electronegativity and chemical hardness. Consequently, the electrophilicity index (ω) is expected to be very high, making it a potent electrophile susceptible to nucleophilic attack. This is consistent with findings that halogen substitution significantly alters the reactive nature of the quinoline moiety. researchgate.net
Table 2: Calculated Reactivity Descriptors for Quinoline
| Parameter | Formula | Calculated Value (eV) for Quinoline | Source |
|---|---|---|---|
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 4.231 | scirp.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.415 | scirp.org |
The values for this compound are predicted to show a higher χ, η, and ω.
Quantum Chemical Calculations for Prediction of Molecular Properties and Reactivity
Quantum chemical calculations are instrumental in predicting a wide array of molecular properties and reaction mechanisms before undertaking costly and time-consuming experimental work. psu.edursc.org These methods can estimate reaction pathways, transition state energies, and thermodynamic parameters, thereby guiding synthetic strategies and catalyst design. nih.govrsc.org
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While small aromatic molecules like quinoline are largely planar and rigid, molecular modeling and molecular dynamics (MD) simulations are crucial for understanding their intermolecular interactions and behavior in complex environments. nih.govnih.gov MD simulations, in particular, explore the conformational changes of a molecule and its complexes over time, providing insights into stability and binding dynamics. nih.govfrontiersin.org
For halogenated quinolines, MD simulations can reveal how the molecule interacts with biological targets, such as enzymes. acs.orgnih.gov For instance, MD simulations performed on halogenated quinoline derivatives complexed with monoamine oxidase (MAO) receptors helped to assess the structural stability of the complexes. acs.org Similarly, simulations of 2-aryl-quinoline derivatives with the Leishmania N-myristoyltransferase (NMT) enzyme showed that conformational changes during the simulation could enhance ligand-receptor interactions. frontiersin.org Such studies on this compound could elucidate its potential biological interactions, accounting for the conformational flexibility of both the ligand and its binding partner.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization. DFT calculations are widely used to compute vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
For the parent quinoline, theoretical vibrational frequencies calculated via DFT have shown good agreement with experimental IR spectra. scirp.org The theoretical UV-Vis absorption spectrum has also been calculated using Time-Dependent DFT (TD-DFT), providing insights into electronic transitions. scirp.org In studies of other quinoline derivatives, DFT has been successfully used to predict FT-IR and NMR spectra. pec.ac.in For example, the 1H and 13C NMR chemical shifts of halogenated quinoline-based imines were calculated and compared with experimental data. acs.org It is therefore expected that the IR, Raman, UV-Vis, and NMR spectra of this compound can be accurately predicted using appropriate DFT functionals and basis sets, aiding in its synthesis and identification.
Basicity Studies of Halogenated Quinoline Derivatives and Superbasicity Analogues
The basicity of quinoline, which arises from the lone pair of electrons on the nitrogen atom, is a fundamental property. The pKa of quinoline's conjugate acid is approximately 4.9, which is lower than that of pyridine (B92270) (pKa ≈ 5.2). researchgate.net This reduced basicity is often attributed to the electron-withdrawing effect of the fused benzene (B151609) ring.
The introduction of four powerful electron-withdrawing halogen atoms, as in this compound, is predicted to dramatically decrease the electron density on the nitrogen atom. This inductive withdrawal makes the lone pair less available for protonation, thereby significantly reducing the molecule's basicity and lowering its pKa value. Studies on other halogenated heterocycles confirm that halogen substituents substantially lower the basicity of the molecule. wuxibiology.com
In stark contrast, researchers have designed "superbasic" quinoline analogues by fusing quinoline rings and adding strong electron-donating groups. nih.gov For example, quinolino[7,8-h]quinoline and its derivatives exhibit exceptionally high basicity, with pKaH values in acetonitrile (B52724) far exceeding that of classical proton sponges. nih.gov A computational and experimental study on these compounds showed that electron-donating groups increase basicity, while electron-withdrawing groups lower it. nih.gov This principle reinforces the prediction that this compound, being heavily substituted with electron-withdrawing halogens, would be a very weak base. The theoretical calculation of pKa values for such compounds is a complex but feasible task, often involving thermodynamic cycles that combine gas-phase and solution-phase calculations. researchgate.netresearchgate.netnih.gov
Chemical Transformations and Derivatizations of 3 Bromo 2,6,8 Trichloroquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinoline (B57606) Scaffolds
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated quinolines. gaylordchemical.com The rate and regioselectivity of these reactions are dictated by the position and nature of the halogen, as well as the presence of activating or deactivating groups on the ring. In the quinoline system, the C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. youtube.com
For 3-Bromo-2,6,8-trichloroquinoline, the chlorine atom at the C2-position is the most likely site for initial SNAr reactions. This is because the C2 position is highly activated by the adjacent nitrogen atom. youtube.com The halogen at the C4 position is also highly reactive towards nucleophiles, but this position is unsubstituted in the parent molecule. The halogens on the carbocyclic ring (C6 and C8) are significantly less reactive in SNAr reactions unless activated by strongly electron-withdrawing groups. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, although this can be influenced by the specific nucleophile and reaction conditions.
Computational studies, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most favorable sites for nucleophilic attack. wuxiapptec.com For polyhalogenated heterocycles, the carbon atom with the largest LUMO lobe is often the most susceptible to nucleophilic interaction. wuxiapptec.com In many cases, SNAr reactions can be performed at lower temperatures and with enhanced rates in dipolar aprotic solvents like DMSO, which effectively solvate the cation but leave the "naked" anionic nucleophile highly reactive. gaylordchemical.comacsgcipr.org
Table 1: Predicted Regioselectivity of SNAr Reactions
| Position | Halogen | Relative Reactivity to Nucleophiles | Rationale |
|---|---|---|---|
| C2 | Chlorine | High | Activated by adjacent ring nitrogen. youtube.com |
| C3 | Bromine | Low | Not an activated position for SNAr. |
| C6 | Chlorine | Very Low | Located on the less reactive carbocyclic ring. |
Advanced Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize halogenated quinolines. The general reactivity order for halogens in these reactions is I > Br > OTf > Cl, which allows for selective functionalization of polyhalogenated substrates. libretexts.orgorganic-chemistry.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. researchgate.netresearchgate.netnih.gov In the case of this compound, the C-Br bond at the C3 position is significantly more reactive than the C-Cl bonds. This allows for the selective introduction of an aryl or vinyl group at this position while leaving the chloro substituents intact. researchgate.net The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the transmetalation step. researchgate.netnih.gov
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond allows for the selective alkynylation of this compound at the C3-position. libretexts.orgscirp.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines. wikipedia.orgresearchgate.net The development of various generations of phosphine ligands has expanded the scope of this reaction to a wide range of substrates, including the selective monoarylation of primary amines. organic-chemistry.orgnih.gov For this compound, the C-Br bond at the C3 position would be the preferred site for amination over the less reactive C-Cl bonds. Selective amination at the C2 position can also be achieved under specific conditions, taking advantage of the activation by the quinoline nitrogen. nih.gov
Table 2: Predicted Selectivity in Cross-Coupling Reactions
| Reaction | Reactive Site | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | C3-Br | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | 3-Aryl-2,6,8-trichloroquinoline |
| Sonogashira | C3-Br | PdCl₂(PPh₃)₂, CuI, Et₃N, Terminal alkyne | 3-Alkynyl-2,6,8-trichloroquinoline |
Reductive Transformations and Dehalogenation Strategies for Substituted Quinolines
The reduction of halogenated quinolines can proceed via several pathways, including partial or complete dehalogenation or reduction of the heterocyclic ring. Catalytic hydrogenation is a common method for these transformations. The selectivity of dehalogenation often depends on the catalyst, solvent, and reaction conditions. Generally, more reactive halogens (Br, I) are removed more readily than less reactive ones (Cl).
Another strategy involves reductive functionalization. For instance, activated quinolinium salts can undergo reductive alkylation or hydroxymethylation in the presence of a suitable reductant and electrophile. nih.gov This type of reaction typically functionalizes the C4 or C2 position of the quinoline ring. For this compound, after N-activation (e.g., benzylation), it could potentially undergo reductive functionalization, although the steric hindrance and electronic effects of the existing substituents would play a significant role.
Oxidative Transformations of Polyhalogenated Quinoline Systems
The oxidation of the quinoline ring system can lead to various products, depending on the oxidant and reaction conditions. Strong oxidation can lead to the cleavage of the benzene (B151609) ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). google.com The presence of multiple deactivating halogen groups on both rings of this compound would likely make it more resistant to oxidative cleavage compared to unsubstituted quinoline.
Electrochemical oxidation is another method for transforming quinolines. nih.gov This process often involves the generation of hydroxyl radicals that attack the quinoline ring. Initial hydroxylation can occur at various positions, followed by ring-opening to form simpler organic acids and eventually mineralization to CO₂, water, and inorganic ions. nih.gov For halogenated quinolines, this process would also lead to the release of halide ions. The oxidation of the nitrogen atom in the quinoline ring to form an N-oxide is also a possible transformation, which can alter the reactivity of the heterocyclic ring for subsequent reactions.
Role As Scaffolds and Ligands in Advanced Organic Synthesis and Material Science
Polyhalogenated Quinoline (B57606) Scaffolds in the Construction of Complex Organic Molecules
Polyhalogenated quinolines, such as 3-Bromo-2,6,8-trichloroquinoline, are instrumental as foundational frameworks in the synthesis of intricate organic molecules. The quinoline nucleus itself is a recurring motif in a multitude of natural products and pharmacologically active compounds. nih.govmdpi.com The presence of multiple halogen atoms provides distinct reaction sites, allowing for selective and sequential chemical transformations. This controlled reactivity is crucial for building complex molecular structures with high precision.
The strategic placement of bromo and chloro substituents on the quinoline ring influences the electronic distribution and steric accessibility of different positions, enabling chemists to orchestrate a variety of cross-coupling reactions, nucleophilic substitutions, and other functionalization methods. acs.org This versatility has established polyhalogenated quinolines as "privileged scaffolds" in medicinal chemistry, facilitating the development of new therapeutic agents. nih.gov The ability to systematically modify the quinoline core allows for the fine-tuning of a molecule's biological activity and physical properties.
Applications in the Development of Functional Materials and Dyes
The inherent photophysical properties of the quinoline scaffold, combined with the influence of halogen substituents, make this compound and related compounds promising candidates for the development of advanced functional materials and dyes. researchgate.net Quinoline derivatives are known to exhibit luminescence, often in the blue region of the spectrum, which is a desirable characteristic for applications in photonics and light-emitting diodes (LEDs). researchgate.net
The introduction of halogens can modulate the electronic transitions within the molecule, affecting its absorption and emission spectra. This tunability is critical for designing dyes with specific color properties. For instance, quinoline derivatives have been investigated as components of cyanine (B1664457) dyes. afirm-group.comafirm-group.com Furthermore, the quinoline structure can be incorporated into larger photochromic systems, such as diarylethenes, leading to materials with switchable fluorescence properties that have potential applications in optical data storage and super-resolution microscopy. nih.gov The ability to create materials that respond to external stimuli like light or pH changes opens up possibilities for creating "smart" materials with tailored functionalities. nih.gov
Quinoline-Based Ligands in Organometallic Catalysis
In the field of organometallic catalysis, quinoline-based ligands play a significant role due to their ability to coordinate with transition metals and influence the catalytic activity and selectivity of the resulting complexes. cumbria.ac.uk The nitrogen atom in the quinoline ring acts as a Lewis base, readily binding to metal centers. The steric and electronic properties of the quinoline ligand, which can be systematically altered through substitution, are key to controlling the outcome of catalytic reactions. researchgate.net
Halogenated quinolines, including derivatives of this compound, can be employed to create robust and efficient catalysts. The electron-withdrawing nature of the halogen atoms can impact the electron density at the metal center, thereby modulating its reactivity. google.com These ligands have been successfully used in a variety of catalytic transformations, including reduction reactions of ketones and aldehydes, and atom transfer radical addition (ATRA) reactions. google.comrsc.org The development of chiral quinoline-based ligands has also been a major focus, leading to significant advancements in asymmetric catalysis. thieme-connect.com
Formation and Characterization of Transition Metal Complexes with Halogenated Quinoline Ligands
The coordination chemistry of halogenated quinolines with transition metals has been extensively studied, leading to a diverse range of metal complexes with unique structural and electronic properties. rsc.orgnih.gov The formation of these complexes typically involves the reaction of a halogenated quinoline ligand with a metal salt, resulting in coordination through the quinoline nitrogen and potentially other donor atoms depending on the ligand's design. mdpi.com
The resulting metal complexes are characterized using a variety of spectroscopic and analytical techniques, including single-crystal X-ray diffraction, which provides precise information about the three-dimensional arrangement of atoms. acs.orggeorgiasouthern.edu
Structural Aspects of Quinoline-Metal Complexes
The coordination of quinoline ligands to a metal center can result in a variety of geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligands. iucr.orgrsc.org Single-crystal X-ray crystallography is a powerful tool for elucidating the precise structural details of these complexes. georgiasouthern.eduiucr.org
Table 1: Selected Bond Parameters in a Quinoline-Metal Complex
| Parameter | Value | Reference |
| Ag–N bond distance | 2.146(2) Å | rsc.org |
| N–Ag–N bond angle | 171.42(8)° | rsc.org |
This table presents data for a silver(I) complex with 5-nitroquinoline, illustrating typical coordination parameters.
Electron Donor-Acceptor Complexes of Halogenated Quinolines
Halogenated quinolines can participate in the formation of electron donor-acceptor (EDA) or charge-transfer complexes. nih.gov In these systems, the quinoline derivative can act as an electron acceptor due to the electron-withdrawing nature of the halogen atoms and the inherent π-acidity of the quinoline ring system. researchgate.net These complexes are formed through the interaction of the electron-deficient quinoline with an electron-rich donor molecule. The ability of ferrocene (B1249389) to act as an electron donor makes it a suitable partner for forming charge-transfer systems with quinoline-based structures. nih.gov
Redox Chemistry and Metal Chelation Effects
The redox properties of quinoline-based ligands and their metal complexes are of significant interest, particularly in the context of developing new catalysts and functional materials. nih.gov The quinoline moiety can be involved in redox processes, and the presence of halogens can influence the reduction and oxidation potentials of the molecule. nih.gov
Metal chelation can also have a profound effect on the redox behavior of the quinoline ligand. The coordination of a metal ion can stabilize certain oxidation states of the ligand or the metal center itself. researchgate.net This interplay between the ligand and the metal is crucial for the design of redox-active molecular switches and catalysts that operate through electron transfer mechanisms. The choice of the metal and the specific substitution pattern on the quinoline ring allows for the fine-tuning of the complex's redox properties. nih.gov
Future Research Directions and Emerging Trends in Polyhalogenated Quinoline Chemistry
Development of Novel and More Efficient Synthetic Pathways for Highly Substituted Systems
The synthesis of polysubstituted quinolines, especially those with multiple halogen atoms, presents a significant challenge due to issues with regioselectivity and the harsh reaction conditions often required. Traditional methods like the Friedländer, Skraup, and Doebner-von Miller syntheses, while foundational, often lack the precision needed for creating complex, highly substituted patterns.
Future research is actively pursuing more sophisticated and efficient synthetic strategies. One promising area is the development of convergent synthetic routes . These methods involve the preparation of two or more complex fragments that are then joined together in the final steps of the synthesis. This approach allows for greater control over the final substitution pattern and is particularly well-suited for the synthesis of complex molecules like polyhalogenated quinoline (B57606) C-nucleosides, which have shown potential as antiviral agents. acs.orgacs.org For instance, a multistep synthesis of 2-halo-6,7-dichloro-4-(β-d-ribofuranosyl)quinolines has been developed, showcasing the power of convergent strategies in accessing novel polyhalogenated systems. acs.orgacs.org
Another key trend is the utilization of metal-catalyzed cross-coupling reactions . These reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for introducing a wide range of substituents onto the quinoline core. The development of new catalysts and ligands continues to expand the scope of these reactions, enabling the synthesis of previously inaccessible derivatives. acs.org For example, the regioselective functionalization of quinolines through bromine/magnesium exchange reactions followed by trapping with various electrophiles has opened up new avenues for creating polyfunctionalized quinolines. acs.org
Furthermore, there is a growing interest in visible-light-mediated and other environmentally friendly synthetic methods . These approaches offer milder reaction conditions and reduce the reliance on toxic reagents and solvents, aligning with the principles of green chemistry. organic-chemistry.org
Exploration of Underexplored Reactivity and Selectivity Patterns of Halogenated Quinoline Derivatives
The presence of multiple halogen atoms on the quinoline ring system creates a unique electronic landscape, leading to reactivity patterns that are not yet fully understood. The interplay between the electron-withdrawing effects of the halogens and the inherent reactivity of the quinoline core can lead to novel and selective transformations.
A key area for future exploration is the selective functionalization of C-Halogen bonds . In a molecule like 3-Bromo-2,6,8-trichloroquinoline, the different halogens will exhibit varying degrees of reactivity towards metal-catalyzed cross-coupling or nucleophilic substitution reactions. Understanding and controlling this selectivity is crucial for the rational design and synthesis of new derivatives. For example, the differential reactivity of bromo and chloro substituents can be exploited for sequential functionalization.
The study of quinolinequinones , which can be derived from halogenated quinolines, is another promising avenue. These compounds have shown reactivity towards nucleophiles like primary amines and sulfhydryls, and some have demonstrated anti-HIV-1 properties. nih.gov Further investigation into the reactivity of polyhalogenated quinolinequinones could lead to the discovery of new bioactive molecules.
Moreover, the reactivity of dehydroquinolinium species , which are highly reactive radical intermediates, is an area of active research. Studies on quinolinium-based biradicals, triradicals, and tetraradicals have revealed complex reactivity patterns and the significant influence of spin-spin coupling between radical sites. purdue.edu The introduction of multiple halogen atoms could further modulate the stability and reactivity of these intermediates, opening up new possibilities for synthetic transformations.
Advanced Computational Approaches for Rational Design and Property Prediction of Halogenated Quinolines
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For polyhalogenated quinolines, computational methods can provide valuable insights into their structure, reactivity, and potential biological activity, guiding experimental efforts and accelerating the discovery process.
Molecular dynamics (MD) simulations are another powerful tool for studying the behavior of these molecules in biological systems. MD simulations can be used to model the interaction of a halogenated quinoline with a protein target, providing information about its binding mode and affinity. acs.org This information is crucial for the rational design of new drugs. For example, computational studies have been used to investigate the potential of fluorine-based quinolines as inhibitors for proteins involved in SARS-CoV-2 assembly. nih.gov
Furthermore, in silico screening and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of large libraries of virtual compounds. These methods can help to identify promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process. frontiersin.org
Integration of Halogenated Quinoline Scaffolds into Diversity-Oriented Synthesis and Multi-component Reaction Architectures
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. The quinoline scaffold is an excellent starting point for DOS due to its synthetic tractability and privileged status in medicinal chemistry. The integration of polyhalogenated quinolines into DOS workflows would allow for the rapid generation of novel compounds with a wide range of substitution patterns.
One powerful approach for achieving this is through the use of multi-component reactions (MCRs) . MCRs are one-pot reactions in which three or more starting materials are combined to form a complex product in a single step. The Friedländer annulation is a classic example of a reaction that can be adapted for MCRs to produce a variety of quinoline derivatives. acs.orgacs.org The development of new MCRs that can accommodate halogenated starting materials will be a key area of future research.
The synthesis of fused quinoline systems is another important aspect of DOS. A wide variety of heterocyclic systems can be fused to the quinoline core, leading to the creation of novel polynuclear heterocyclic systems with diverse biological activities. tandfonline.comtandfonline.com The use of polyhalogenated quinolines as building blocks in these syntheses would further expand the chemical space that can be explored.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-2,6,8-trichloroquinoline, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves halogenation of quinoline precursors. For bromo- and chloro-substituted derivatives, stepwise halogenation using selective catalysts (e.g., FeCl₃ for chlorination, NBS for bromination) under controlled temperatures (60–80°C) can achieve regioselectivity. For example, chlorination at positions 2,6,8 can be guided by steric and electronic factors, while bromination at position 3 may require protecting groups to avoid over-halogenation. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. How can researchers optimize purification methods for this compound to achieve >95% purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and methanol/water mobile phase (70:30 v/v) is effective. For larger-scale purification, fractional crystallization using dichloromethane/hexane mixtures can improve yield. Confirm purity via GC-MS (electron ionization mode) or ¹H NMR (CDCl₃ solvent, 400 MHz) to detect trace impurities. Residual solvents should be quantified using headspace GC .
Advanced Research Questions
Q. What spectroscopic techniques are most effective in characterizing the substitution pattern of this compound, and how can data contradictions be resolved?
- Methodological Answer :
- ¹³C NMR : Assigns carbon environments; chlorine and bromine substituents induce distinct deshielding effects (e.g., C-2 and C-6 chlorines show δ ~125–130 ppm, C-3 bromine δ ~115 ppm).
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals and confirms connectivity.
- X-ray crystallography : Definitive for resolving ambiguities in substitution patterns. For instance, crystal structure analysis (e.g., monoclinic P21/c system, as in related quinoline derivatives) provides bond-length validation .
Contradictions between computational (DFT) predictions and experimental data may arise from solvent effects or crystal packing; iterative refinement using both methods is advised .
Q. How does the electronic environment of substituents in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and Br groups activate the quinoline core for nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic reactions. For Suzuki-Miyaura coupling, the C-3 bromine is reactive due to reduced steric hindrance. Use Pd(PPh₃)₄ catalyst with K₂CO₃ base in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (UV visualization). Competing reactivity at C-2/C-6 chlorines can be suppressed by adjusting ligand steric bulk (e.g., XPhos instead of PPh₃) .
Q. What strategies mitigate decomposition of this compound under prolonged storage or reaction conditions?
- Methodological Answer : Store the compound in amber vials at –20°C under argon to prevent photodegradation and hydrolysis. For reactions in polar solvents (e.g., DMF), degas solvents with N₂ and maintain anhydrous conditions. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .
Safety and Compliance
- Handling Precautions : Use glove boxes for weighing (due to hygroscopicity) and avoid skin contact (wear nitrile gloves, lab coats). Quench waste with 10% NaHCO₃ before disposal .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, ChemSpider) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
